molecular formula C7H6O2 B117250 4-Hydroxybenzaldehyde CAS No. 123-08-0

4-Hydroxybenzaldehyde

Cat. No. B117250
CAS RN: 123-08-0
M. Wt: 122.12 g/mol
InChI Key: RGHHSNMVTDWUBI-UHFFFAOYSA-N
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Description

4-Hydroxybenzaldehyde (HBA) is a compound of significant interest due to its various applications in chemical synthesis and potential biological activities. It is a benzaldehyde derivative with a hydroxy group at the para position, which influences its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of HBA derivatives has been explored in several studies. For instance, oligo-4-hydroxybenzaldehyde (OHBA) was synthesized through oxidative polycondensation using hydrogen peroxide in an alkaline medium, demonstrating the potential for creating higher molecular weight compounds from HBA . Another study developed a short synthesis route for tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde, indicating the versatility of HBA in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of HBA derivatives has been characterized using various analytical techniques. For example, the oligomer OHBA was characterized by NMR, FT-IR, UV-Vis, and elemental analysis, providing insights into its molecular weight and stability . Additionally, density functional theory (DFT) was used to study the structural conformations and vibrational spectra of a nitro derivative of HBA, revealing details about intramolecular charge transfer and bonding features .

Chemical Reactions Analysis

HBA and its derivatives participate in various chemical reactions. The solubility and solution thermodynamics of HBA in different organic solvents were studied, which is crucial for its purification and optimization in bromination processes . Moreover, HBA derivatives have been examined as inhibitors for enzymes in the GABA shunt pathway, showing that the presence of a benzene ring is significant for enzyme inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of HBA are influenced by its molecular structure. The solubility of HBA in various solvents was found to increase with temperature and was well-correlated with several models, indicating its spontaneous and favorable dissolution in selected solvents . The thermal stability of OHBA was assessed through thermogravimetric analysis, showing resistance to thermo-oxidative decomposition . Furthermore, the chromatographic separation of chlorinated HBA derivatives provided insights into the effects of chlorine substitution on retention behavior .

Scientific Research Applications

Anti-Tumor Applications

4-Hydroxybenzaldehyde has been developed as a novel anti-tumor agent, showing promising results in treating lymphomas and leukemias. Studies have indicated its capability in preventing carcinogenesis when used in adequate quantities, suggesting its potential in cancer therapy (Journal of Oncology Research, 2018).

Wound Healing

Research has demonstrated that 4-Hydroxybenzaldehyde accelerates acute wound healing. It promotes keratinocyte cell migration and invasion, enhancing wound healing and re-epithelialization in mouse skin models. This suggests its potential as a therapeutic agent for acute wound healing (Scientific Reports, 2017).

Use in Organic Synthesis

4-Hydroxybenzaldehyde has been investigated as a linker for solid-phase organic synthesis. Its electron-rich properties make it suitable for reductive amination processes, demonstrating its utility in chemical synthesis (Tetrahedron Letters, 1997).

Solubility and Thermodynamics

The solubility and solution thermodynamics of 4-Hydroxybenzaldehyde have been extensively studied. Its solubility in various organic solvents and the associated thermodynamic properties provide fundamental data crucial for its purification and optimization in various chemical processes (Journal of Molecular Liquids, 2017).

Biomarker Analysis

4-Hydroxybenzaldehyde has been utilized in clinical settings for biomarker analysis, particularly in the detection of lipid peroxidation products in biological tissues. Its application in this field aids in the understanding of oxidative stress in vivo (Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 2002).

Thermal Analysis

Studies on the thermal properties of 4-Hydroxybenzaldehyde have provided insights into its behavior under different temperature conditions. Such research is essential for its application in various thermal processes and material science (Journal of Thermal Analysis and Calorimetry, 2008).

Catalysis

4-Hydroxybenzaldehyde has been studied for its role in catalytic processes, particularly in the oxyfunctionalization of benzyl groups. Its application in catalysis is of significant value for both fundamental research and practical applications in organic chemistry (Green Chemistry, 2014).

Polymer Synthesis

The compound has been used in the synthesis of oligo-4-hydroxybenzaldehyde, contributing to the development of polymers with high thermal stability and potential applications in various industrial processes (Polymer Degradation and Stability, 2004).

Safety And Hazards

4-Hydroxybenzaldehyde causes skin irritation, serious eye irritation, and may cause respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .

Future Directions

4-Hydroxybenzaldehyde accelerates acute wound healing through activation of focal adhesion signaling in keratinocytes . Therefore, 4-HBA could be a candidate therapeutic agent with the potential to promote acute wound healing .

properties

IUPAC Name

4-hydroxybenzaldehyde
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InChI

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H
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InChI Key

RGHHSNMVTDWUBI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C=O)O
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Molecular Formula

C7H6O2
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Related CAS

65581-83-1
Record name Benzaldehyde, 4-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID8059552
Record name p-Hydroxybenzaldehyde
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Molecular Weight

122.12 g/mol
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Physical Description

Solid; Sublimes at atmospheric pressure without decomposition; [Merck Index] Light brown crystalline solid; [Aldrich MSDS], Solid, Beige powder; vanillic/nutty odour
Record name p-Hydroxybenzaldehyde
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Boiling Point

310.00 to 311.00 °C. @ 760.00 mm Hg
Record name P-Hydroxybenzaldehyde
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Solubility

8.45 mg/mL at 25 °C, slightly soluble in water; soluble in organic solvents, freely soluble (in ethanol)
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Product Name

4-Hydroxybenzaldehyde

CAS RN

123-08-0, 201595-48-4
Record name 4-Hydroxybenzaldehyde
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Record name Benzaldehyde, 4-hydroxy-
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Record name 4-HYDROXYBENZALDEHYDE
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Melting Point

117 °C
Record name P-Hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

9.3 g of 4-hydroxyphenylglycolic acid in the form of the monohydrate (molecular weight 186) are dissolved in 50 g of water, and 82 g of an aqueous 20% FeCl3 solution are added over a period of 20 to 30 minutes at 75° to 80° C., initiating a vigorous evolution of carbon dioxide which stops after another 30 minutes at 100° C. The reaction takes place at a pH-value of from 2 to 0.8. Most of the 4-hydroxybenzaldehyde formed crystallises out of the acid oxidation solution on cooling to 0° C. and is filtered off under suction. The residual 4-hydroxy benzaldehyde is removed from the cold aqueous mother liquor by repeated extraction with benzene. Most of the p-hydroxybenzaldehyde is added to the benzene solution thus obtained, most of the benzene evaporated off and pure 4-hydroxybenzaldehyde precipitated in crystalline form either with light petrol or with cyclohexane.
Quantity
9.3 g
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

5 μl membranes isolated as described in Halkier et al, Archives of Biochemistry and Biophysics 322: 369-377, 1995, from E. coli expressing “12” was reconstituted with 0.225 units NADPH-cytochrome P450-reductase, 50 μg NADPH, 42 nCi p-hydroxyphenylacetaldehyde oxime, and 100 μg dilaurylphosphatidylcholine in a total volume of 100 μl of 30 mM Tricine pH 7.9. After incubation at 30° C. for 30 minutes the reaction mixture was applied to a TLC plate and analyzed as described above. Reconstitution of membranes from E. coli expressing “12” resulted in the accumulation of p-hydroxybenzaldehyde which is the stable dissociation product of p-hydroxymandelonitrile, the last intermediate in the biosynthesis of the cyanogenic glucoside dhurrin. This shows that demonstrates that “12” is the cytochrome P450 that catalyzes the conversion of p-hydroxyphenylacetaldehyde oxime to p-hydroxymandelonitrile. The cDNA is designated P450OX. A clone comprising the described cDNA of P450OX has been deposited on Jan. 10, 1997 with the DSMZ-Deutsche Sammlung von Mikroorganismen und Zellkulturen GmbH, Mascheroder Weg 1b, D-38124 Braunschweig, under the accession number DSM 11367.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 μg
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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[Compound]
Name
dilaurylphosphatidylcholine
Quantity
100 μg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Quantity
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Synthesis routes and methods IV

Procedure details

The synthesized emeraldine base oligomer in an amount of 0.2 g was slowly sprinkled over a 250 ml beaker containing 150 ml tetrahydrofuran in a BRANSON ultrasonic bath. The polyaniline solution was then transferred to a 500 ml flask with flux condenser and thermometer adaptor and heated with stirring to 60° C. in a heating bath. A separate solution of 1 g (0.0082 mol) p-hydroxybenzaldehyde in 50 ml absolute ethanol was prepared and slowly added via a dropping funnel to the polyaniline solution. The reaction was allowed to proceed for at least 3 days and then transferring the reaction mixture to a rotovap flask and stripping the solvent. The greenish blue powder was thoroughly ether washed and soxhlet extracted for at least 3 days with ether. The fully washed product was vacuum dried in an oven at 60° C. and characterized by NMR, Infrared, Ultraviolet, TGA, DSC,GPC, EA and x-ray spectroscopy. Reduction with sodium borohydride and lithium hydride was achieved by reflux with the endcapped polymer in dimethylformamide, cooling the mixture, pouring ethanol and then filtering, air drying, recrystallizing in methanol and characterizing the reduced base.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
polyaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyaniline
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybenzaldehyde
Reactant of Route 2
4-Hydroxybenzaldehyde
Reactant of Route 3
4-Hydroxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Hydroxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Hydroxybenzaldehyde

Citations

For This Compound
21,400
Citations
W Yi, R Cao, W Peng, H Wen, Q Yan, B Zhou… - European journal of …, 2010 - Elsevier
… developed structure–activitiy relationships (SARs) of 4-substituted benzaldehydes as tyrosinase inhibitors, in the present investigation, a series of novel 4-hydroxybenzaldehyde …
Number of citations: 104 www.sciencedirect.com
A Podstolski, D Havkin-Frenkel, J Malinowski… - Phytochemistry, 2002 - Elsevier
… , but do not prove, the involvement of 4-hydroxybenzaldehyde as an intermediate in vanillin … of 4-hydroxybenzaldehyde synthases (4HBS) that produce 4-hydroxybenzaldehyde from 4-…
Number of citations: 112 www.sciencedirect.com
JH Ha, DU Lee, JT Lee, JS Kim, CS Yong… - Journal of …, 2000 - Elsevier
… 4-Hydroxybenzaldehyde, an … with 4-hydroxybenzaldehyde. It may be concluded that antioxidation and positive modulation of GABAergic neuromodulation of 4-hydroxybenzaldehyde …
Number of citations: 196 www.sciencedirect.com
CW Kang, YE Han, J Kim, JH Oh, YH Cho, EJ Lee - Scientific reports, 2017 - nature.com
4-Hydroxybenzaldehyde (4-HBA) is a naturally occurring benzaldehyde and the major active constituent of Gastrodia elata. While recent studies have demonstrated metabolic effects of …
Number of citations: 39 www.nature.com
B Shin, C Park, JA Imlay, W Park - Applied microbiology and biotechnology, 2018 - Springer
Bacterial metabolism modulated by environmental chemicals could alter antibiotic susceptibility. 4-Hydroxybenzaldehyde (4-HBA), which cannot support the growth of Acinetobacter …
Number of citations: 18 link.springer.com
JJB Nevado, CG Cabanillas, F Salinas - Talanta, 1992 - Elsevier
… The method has been applied to resolving ternary mixtures of the isomers salicylaldehyde, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde. Previously, we also resolved the …
Number of citations: 220 www.sciencedirect.com
J Wang, A Xu, R Xu - Journal of Molecular Liquids, 2017 - Elsevier
… , but also 3-bromo-4-hydroxybenzaldehyde and 3,5-dibromo-4-hydroxybenzaldehyde. Thus… 3,5-dibromo-4-hydroxybenzaldehyde and 4-hydroxybenzaldehyde from the mixtures in …
Number of citations: 38 www.sciencedirect.com
MDMCR da Silva, MV Gonçalves, MJS Monte - The Journal of Chemical …, 2010 - Elsevier
… of formation of crystalline 4-hydroxybenzaldehyde, Δ f H m ∘ ( … The enthalpy of sublimation of 4-hydroxybenzaldehyde has … of formation for 4-hydroxybenzaldehyde derived by us in this …
Number of citations: 23 www.sciencedirect.com
DES Silva, AB Becceneri, JVB Santiago… - Dalton …, 2020 - pubs.rsc.org
… In this work, we have used vanillin thiosemicarbazones (3-methoxy-4-hydroxybenzaldehyde thiosemicarbazone) O-alkylated with N-ethylmorpholine and N-ethylpiperidine moieties to …
Number of citations: 13 pubs.rsc.org
RG Simoes, CES Bernardes… - Crystal growth & …, 2013 - ACS Publications
… A procedure for the selective and reproducible preparation of two 4-hydroxybenzaldehyde polymorphs, which was developed from an investigation of their relative stabilities by …
Number of citations: 18 pubs.acs.org

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